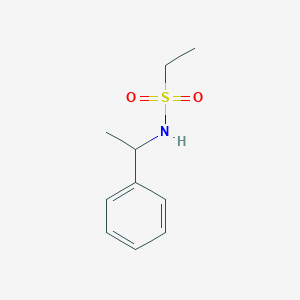

N-(1-phenylethyl)ethanesulfonamide

Description

The exact mass of the compound this compound is 213.08234989 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-14(12,13)11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLDHIFFDSWUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonamide Architectures in Organic Synthesis Research

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine (R-S(=O)₂-NR'R''), is a cornerstone in the field of organic synthesis. wikipedia.org Its prevalence stems from a combination of chemical stability, predictable reactivity, and diverse applications. Because the functional group is relatively unreactive and rigid, sulfonamides are typically crystalline solids. wikipedia.org This property has been historically exploited in classical chemistry as a reliable method for converting liquid amines into solid crystalline derivatives, which can be easily purified and identified by their melting points. wikipedia.org

Beyond simple derivatization, sulfonamide-based structures are integral to medicinal chemistry and materials science. wisdomlib.org Many important pharmaceuticals contain this group, and sulfonamides are recognized as a significant class of synthetic agents with a wide array of pharmacological activities. wikipedia.orgwisdomlib.orgnih.gov The solid-state properties of sulfonamides, including their tendency to exhibit polymorphism, are also of great interest. wisdomlib.org The structural diversity within the sulfonamide family is vast, including cyclic versions known as sultams, which are found in anti-inflammatory and anticonvulsant drugs, and disulfonimides, which are employed as catalysts in enantioselective synthesis. wikipedia.org The development of one-pot methods to create functionalized heterocyclic scaffolds, such as 2-iminothiazolines from sulfenamide (B3320178) intermediates, further highlights the synthetic versatility of sulfur-nitrogen containing compounds in generating molecular libraries for various applications. acs.orgacs.org

Table 1: Roles of Sulfonamide Architectures in Chemical Research

| Role | Description | Key Characteristics |

|---|---|---|

| Derivative Formation | Conversion of amines into solid, crystalline derivatives for purification and identification. wikipedia.org | Crystalline nature, stable functional group. wikipedia.org |

| Pharmacophores | Core structural component in a wide range of therapeutic agents. wisdomlib.orgnih.gov | Diverse biological activities (e.g., antibacterial, diuretic). wisdomlib.orgnih.gov |

| Asymmetric Catalysis | Utilized in catalysts, such as disulfonimides, for enantioselective reactions. wikipedia.org | Rigid structure, ability to coordinate with metals or act as H-bond donors. wikipedia.org |

| Synthetic Intermediates | Building blocks for constructing complex heterocyclic systems. acs.orgacs.org | Versatile reactivity of related S-N compounds. acs.orgacs.org |

Importance of Chiral 1 Phenylethyl Motifs in Asymmetric Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the context of biological systems. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, making the synthesis of single-enantiomer compounds a critical goal in drug discovery and development. nih.govrsc.org Asymmetric synthesis, which aims to produce a single stereoisomer, relies heavily on the use of chiral building blocks, catalysts, and auxiliaries. mdpi.commdpi.com

The 1-phenylethyl motif, specifically in its enantiomerically pure forms such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, is one of the most valuable and widely used chiral components in asymmetric synthesis. prepchem.commdpi.com Its utility is demonstrated in various applications, from being a primary starting material for more complex chiral molecules to acting as a resolving agent. For instance, research has shown the use of (R)-(+)-a-methylbenzylamine (an alternative name for 1-phenylethylamine) in the synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. mdpi.compreprints.org This resulting compound is explored as a potential chiral solvating agent (CSA), a tool used in NMR spectroscopy to differentiate between enantiomers of other molecules. mdpi.compreprints.orgpreprints.org This application directly leverages the chirality of the 1-phenylethyl group to induce a diastereomeric interaction that can be observed spectroscopically. Furthermore, enzymatic kinetic resolution of substrates like 1-phenylethanol (B42297) is a common strategy to produce chiral 1-phenylethyl derivatives, underscoring the demand for these motifs in an optically pure form. scirp.org

Table 2: Applications of Chiral 1-Phenylethyl Motifs

| Application | Description | Example Compound/Reaction |

|---|---|---|

| Chiral Starting Material | Used as a foundational block for building larger, complex chiral molecules. prepchem.com | Synthesis of (+)-N-(1-phenylethyl)acetamide from (R)-(+)-1-phenylethylamine. prepchem.com |

| Chiral Solvating Agents | Incorporated into molecules designed to resolve enantiomers via NMR spectroscopy. mdpi.compreprints.org | (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide used to form diastereomeric complexes. mdpi.compreprints.org |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. | Not directly in provided search results, but a common application for this motif. |

| Kinetic Resolution | Used as a substrate in enzymatic reactions to separate enantiomers. scirp.org | Lipase-catalyzed resolution of 1-phenylethanol. scirp.org |

Overview of Research Trajectories for N 1 Phenylethyl Ethanesulfonamide and Analogues

General Approaches to Sulfonamide Formation

The construction of the sulfonamide bond in this compound can be accomplished through several established synthetic transformations. These methods provide reliable access to the target molecule, often with good to excellent yields.

A primary and widely used method for forming sulfonamides is the reaction of an amine with a sulfonyl chloride. rsc.orglibretexts.org In the context of this compound synthesis, this involves the reaction of 1-phenylethylamine (B125046) with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. rsc.org Various bases and solvent systems can be employed, and modern variations of this method include microwave-assisted synthesis under solvent- and catalyst-free conditions, which can lead to excellent yields in shorter reaction times. rsc.org

Table 1: Sulfonylation of Amines with Sulfonyl Chlorides

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1-Phenylethylamine, Ethanesulfonyl Chloride | Base (e.g., pyridine, triethylamine), Aprotic Solvent | This compound | Good to Excellent | rsc.orglibretexts.org |

| Various Amines, p-Toluenesulfonyl chloride | Microwave, Solvent-free, Catalyst-free | Corresponding Sulfonamides | Excellent | rsc.org |

An alternative approach involves the N-alkylation of a parent sulfonamide, in this case, ethanesulfonamide (B75362), with a suitable electrophile such as 1-phenylethyl halide. libretexts.orgdnu.dp.ua The sulfonamide is first deprotonated with a base to form a nucleophilic anion, which then displaces the halide from the electrophile in an SN2 reaction. libretexts.org This method's success can be influenced by the choice of base, solvent, and the nature of the leaving group on the electrophile. dnu.dp.ua Lewis acids can also be used to catalyze the alkylation of sulfonamides with alkyl halides. dnu.dp.ua

Table 2: Alkylation of Sulfonamides with Electrophiles

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Ethanesulfonamide, 1-Phenylethyl bromide | Base (e.g., NaH), Solvent (e.g., DMF) | This compound | Varies | libretexts.org |

| Aryl/Alkylsulfonamides, 1,2-Dibromo-2-phenylethane | Lewis Acid (e.g., FeCl₃, ZnCl₂), 1,2-Dichloroethane | Alkylation Products | Good | dnu.dp.ua |

Reductive amination offers another pathway to N-substituted sulfonamides. While direct reductive amination with sulfonamides can be challenging due to their poor nucleophilicity, catalytic methods have been developed to overcome this limitation. acs.org A notable approach involves the nickel-catalyzed asymmetric reductive amination of ketones. nih.govresearchgate.netresearchgate.net For the synthesis of this compound, this would entail the reaction of acetophenone (B1666503) with ethanesulfonamide in the presence of a nickel catalyst, a chiral ligand, and a reducing agent like formic acid. nih.govresearchgate.net This method is particularly valuable for accessing chiral sulfonamides with high enantiomeric excess. nih.gov

Table 3: Reductive Amination for N-Substituted Sulfonamides

| Reactants | Reagents/Conditions | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone, p-Toluenesulfonamide | Ni-catalyst, Chiral bisphosphine ligand, Ti(OiPr)₄, Formic acid | Chiral Sulfonamide | Excellent | researchgate.netresearchgate.net |

Stereoselective Synthesis of this compound

The stereochemistry at the 1-phenylethyl group is often crucial for the biological activity or function of this compound. Therefore, methods for its stereoselective synthesis are of significant interest.

A straightforward and widely employed strategy for obtaining enantiomerically pure this compound is to start with a chiral 1-phenylethylamine precursor. nih.govresearchgate.net Both (R)- and (S)-1-phenylethylamine are commercially available and can be readily reacted with ethanesulfonyl chloride, as described in the sulfonylation of amines (Section 2.1.1), to yield the corresponding enantiomerically pure sulfonamide. nih.gov This approach leverages the pre-existing stereocenter in the starting material to directly install the desired stereochemistry in the final product. The use of chiral 1-phenylethylamine as a chiral auxiliary is a well-established practice in asymmetric synthesis. nih.gov

Diastereoselective alkylation provides another avenue for controlling the stereochemistry of this compound. This can be achieved by alkylating a chiral sulfonamide or by using a chiral auxiliary. While specific examples for this compound are not detailed in the provided context, the general principle involves creating a diastereomeric intermediate that can be separated or a reaction that proceeds with a high degree of diastereoselectivity. nih.gov For instance, a chiral auxiliary attached to the ethanesulfonamide moiety could direct the incoming 1-phenylethyl group to a specific face of the molecule. nih.gov

An in-depth examination of the synthetic strategies for this compound reveals a variety of sophisticated chemical methodologies. This article focuses exclusively on the key reaction pathways and specific conditions employed in the synthesis of this compound and its close analogs, with an emphasis on enantioselective approaches, specific reaction mechanisms, and green chemistry principles.

Chemical Reactivity and Transformation Studies of N 1 Phenylethyl Ethanesulfonamide

Nucleophilic Substitution Reactions Involving the Phenylethyl Moiety (e.g., SN1, SN2 mechanisms)

The 1-phenylethyl group in N-(1-phenylethyl)ethanesulfonamide features a secondary benzylic carbon, a site susceptible to nucleophilic substitution reactions. The pathway of such reactions, whether Sₙ1 or Sₙ2, is influenced by several factors including the nature of the nucleophile, the solvent, and the electronic effects of the sulfonamide group. libretexts.orglibretexts.org

Sₙ2 Mechanism : This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.orgyoutube.com For an Sₙ2 reaction to occur at the benzylic carbon of this compound, the sulfonamide anion ([Ph(CH₃)CH-N⁻-SO₂Et]) would need to act as a leaving group. This is generally unfavorable under neutral or basic conditions due to the high basicity of the resulting amide anion. However, the reaction is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com The stereochemical outcome of an Sₙ2 reaction is inversion of configuration at the chiral center. libretexts.org

Sₙ1 Mechanism : This two-step mechanism proceeds through a carbocation intermediate. scispace.com The substrate first dissociates to form a 1-phenylethyl carbocation and the sulfonamide anion, followed by attack of the nucleophile on the carbocation. scispace.com Tertiary substrates typically favor the Sₙ1 pathway due to the stability of the resulting carbocation. youtube.com Secondary benzylic substrates like the 1-phenylethyl group can also undergo Sₙ1 reactions, particularly with weak nucleophiles in polar protic solvents (e.g., water, methanol) which can stabilize the carbocation intermediate. libretexts.orgyoutube.com However, the strongly electron-withdrawing nature of the adjacent ethanesulfonyl group (-SO₂Et) would destabilize the positive charge of the carbocation, making the Sₙ1 pathway less favorable compared to substrates with less electron-withdrawing groups. Reactions proceeding via an Sₙ1 mechanism typically result in racemization, as the planar carbocation can be attacked from either face. libretexts.orgscispace.com

Table 1: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for Secondary Benzylic Substrates

| Factor | Favors Sₙ1 | Favors Sₙ2 | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary benzylic; sterically accessible for Sₙ2, but can form a stabilized (benzylic) carbocation for Sₙ1. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RO⁻) | The choice of nucleophile is critical in determining the reaction path. |

| Solvent | Polar Protic (e.g., H₂O, alcohols) | Polar Aprotic (e.g., Acetone, DMSO) | The solvent can be chosen to favor one mechanism over the other. libretexts.org |

| Leaving Group | Good (weak bases) | Good (weak bases) | The sulfonamide group itself is a poor leaving group unless protonated or otherwise activated. |

| Electronic Effect | Electron-donating groups stabilize carbocation | Electron-withdrawing groups can enhance electrophilicity | The -SO₂Et group is strongly electron-withdrawing, disfavoring the Sₙ1 pathway. |

Amidation and Hydrolysis Reactions

The formation and cleavage of the sulfonamide bond are fundamental reactions for this compound.

Amidation (Synthesis) : The most common synthesis of N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. nih.gov For this compound, this is achieved by reacting 1-phenylethylamine (B125046) with ethanesulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Hydrolysis : Sulfonamides are significantly more resistant to hydrolysis than their carboxamide counterparts. The cleavage of the S-N bond typically requires harsh conditions, such as strong acids or bases at elevated temperatures. arkat-usa.orgresearchgate.net Alkaline hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, leading to a tetrahedral intermediate. researchgate.net The process is generally much slower than for carboxamides because the loss of the hydroxide anion from the intermediate is thermodynamically preferred over the expulsion of the more basic amide anion. researchgate.net

Reduction and Oxidation Processes

Reduction : The sulfonamide group is generally stable to most reducing agents. However, strong reagents like lithium aluminum hydride (LiAlH₄) can cleave the S-N bond, although this is not a common transformation. A more synthetically useful approach related to the formation of the N-phenylethyl bond is reductive amination. This involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ. masterorganicchemistry.com For example, reacting phenylacetaldehyde (B1677652) with ammonia (B1221849) followed by reduction would yield 1-phenylethylamine, the precursor to the title compound. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they can selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

Oxidation : The benzylic C-H bond in the 1-phenylethyl moiety is susceptible to oxidation. A method for the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using potassium persulfate (K₂S₂O₈) has been developed. beilstein-journals.org This reaction is proposed to proceed via a radical mechanism involving hydrogen atom abstraction (HAT) by a sulfate (B86663) radical anion (SO₄·⁻). beilstein-journals.org This transformation is significant as the resulting N-sulfonylimines are stable and versatile intermediates for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org While methods using reagents like CrO₂, PhI(OAc)₂/I₂, or TEMPO exist, they often suffer from drawbacks such as the use of toxic metals or harsh conditions. beilstein-journals.org

Table 2: Oxidation of N-(Arylsulfonyl)benzylamines

| Oxidant | Base | Conditions | Product | Key Features | Ref |

|---|

Rearrangement Reactions (e.g., N-to-S acyl transfer in related systems)

While this compound itself is not prone to simple rearrangements, its N-acylated derivatives can undergo synthetically useful transformations.

N-to-S Acyl Transfer : This rearrangement is a key process in chemical biology and synthetic chemistry, often used in peptide synthesis. nih.govnih.gov The reverse of the more common S-to-N acyl transfer, the N-to-S shift is thermodynamically unfavorable but can be induced by creating a high-energy, twisted conformation in the scissile amide bond. nih.govnih.gov If this compound is first acylated (e.g., with an acetyl group) and then modified to contain a proximal thiol group, an intramolecular N-to-S acyl transfer can occur. This converts a stable amide or sulfonamide into a more reactive thioester, which can then be trapped with various nucleophiles. nih.govchemrxiv.org This strategy combines the stereochemical control offered by chiral auxiliaries with the synthetic versatility of thioesters. nih.govchemrxiv.org

Other Rearrangements: Studies on related sulfonamide structures have shown that rearrangements can occur under specific conditions. For instance, the alkali-induced rearrangement of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide has been reported, indicating the potential for skeletal reorganization within complex sulfonamide systems. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura involving 1-phenylethyl fragments)

Cross-coupling reactions are powerful tools for C-C bond formation. While direct coupling involving the sulfonamide itself is challenging, the 1-phenylethylamine precursor is a viable substrate for such transformations after suitable activation.

Deaminative Coupling : The C-N bond in benzylic amines can be cleaved and replaced with a new C-C bond. This often requires converting the amine into a better leaving group. rsc.org One strategy involves transforming the primary amine into a pyridinium (B92312) salt, which can then undergo nickel-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to form diarylmethanes. nih.gov This method is notable for its excellent functional group tolerance. nih.gov Another approach is a metal-free deaminative coupling where the benzylamine (B48309) is treated with an organic nitrite (B80452) (e.g., isoamyl nitrite) in situ to form a diazonium intermediate, which then couples with an arylboronic acid. rsc.org

Coupling of Benzylic Ethers : As an alternative to activating the amine, the corresponding benzylic alcohol can be converted to an ether and used in stereospecific, nickel-catalyzed cross-coupling reactions. acs.org

These methods highlight pathways to modify the 1-phenylethyl fragment, which is a key structural component of this compound.

Table 3: Cross-Coupling Strategies for Benzylic Amine Derivatives

| Amine Derivative | Catalyst/Reagent | Coupling Partner | Product | Key Features | Ref |

|---|---|---|---|---|---|

| Benzylic Pyridinium Salt | Ni(cod)₂ / Ligand | Arylboronic Acid | Diaryl-methane | Efficient conversion of primary amines, broad scope. | nih.gov |

Reactivity in Heterocyclic Synthesis (e.g., Sultam formation)

This compound and its derivatives are valuable precursors for the synthesis of sultams (cyclic sulfonamides), which are important heterocyclic scaffolds in medicinal chemistry.

Intramolecular Cycloaddition : A notable application involves the use of the chiral N-(1-phenylethyl) group as a chiral auxiliary. Enantiomerically pure γ- and δ-sultams have been prepared through the intramolecular [4+2] cycloaddition of N-(1-phenylethyl)-substituted vinylsulfonamides. This reaction can be activated thermally or under high pressure. The chiral phenylethyl group directs the stereochemistry of the cyclization, and its subsequent removal by debenzylation affords the corresponding NH-sultams in high yields.

Other Cyclizations : Various methods exist for sultam synthesis, including intramolecular Michael cyclizations and transition-metal-catalyzed reactions. For example, N-substituted bromomethanesulfonamides can react with α-halo ketones or esters to form β-sultams. These diverse strategies underscore the utility of sulfonamide building blocks in constructing complex heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Methods for N 1 Phenylethyl Ethanesulfonamide

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups within N-(1-phenylethyl)ethanesulfonamide by probing their characteristic vibrational modes.

The IR spectrum is particularly useful for identifying polar bonds. For this compound, the most prominent bands arise from the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the secondary sulfonamide typically appears as a distinct band in the region of 3300–3230 cm⁻¹. rsc.orgnih.gov The S-N bond stretching is observed at lower wavenumbers, generally between 914 and 895 cm⁻¹. rsc.org

The phenylethyl moiety also presents characteristic absorptions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹. nih.govvscht.cz Aromatic C=C stretching vibrations within the phenyl ring usually produce bands in the 1600–1400 cm⁻¹ region. nih.gov

Raman spectroscopy, which detects vibrations based on changes in polarizability, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric S=O stretch and the aromatic ring vibrations are often strong in the Raman spectrum. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for detecting trace amounts of sulfonamides, as the sulfonamide group often interacts strongly with metallic nanostructured surfaces (typically silver or gold), leading to significant signal enhancement. psu.edunih.govacs.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300 - 3230 | rsc.orgnih.gov |

| C-H (Aromatic) | Stretching | 3100 - 3000 | nih.govvscht.cz |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | vscht.cz |

| C=C (Aromatic) | Ring Stretching | 1600 - 1400 | nih.gov |

| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1310 | rsc.org |

| S=O (Sulfonamide) | Symmetric Stretching | 1155 - 1143 | rsc.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of this compound in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional techniques are employed for unambiguous signal assignment.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group are expected to resonate in the downfield region, typically between 7.2 and 7.4 ppm. The proton attached to the nitrogen of the sulfonamide (NH) would likely appear as a singlet or doublet (depending on coupling with the adjacent CH) with a chemical shift that can vary but is often found in the range of 8.5 to 10.5 ppm for related sulfonamides. rsc.org The methine (CH) proton of the phenylethyl group, being adjacent to both the phenyl ring and the nitrogen atom, would appear as a multiplet. The methyl (CH₃) protons of the phenylethyl group will show as a doublet due to coupling with the methine proton. The ethyl group on the sulfonyl moiety will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom. The aromatic carbons will have signals between 125 and 145 ppm. oregonstate.edu The carbonyl carbon signal is absent, but the carbons of the sulfonamide group's ethyl chain will be observed in the aliphatic region, typically below 60 ppm. oregonstate.edu The benzylic carbon (CH) and the adjacent methyl carbon of the phenylethyl group will have characteristic shifts. rsc.org

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling relationships, for instance, confirming the coupling between the CH and CH₃ protons of the phenylethyl group and within the ethanesulfonyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as linking the phenylethyl group to the sulfonamide nitrogen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Source(s) |

|---|---|---|---|

| Aromatic C-H | 7.2 - 7.4 | 125 - 129 | rsc.orgoregonstate.edu |

| Aromatic C (quaternary) | - | 140 - 145 | oregonstate.edursc.org |

| N-H | 8.5 - 10.5 | - | rsc.org |

| N-CH-Ph | Multiplet | ~50 - 60 | rsc.orgunar.ac.id |

| CH-CH₃ | Doublet | ~20 - 25 | rsc.orgunar.ac.id |

| SO₂-CH₂-CH₃ | Quartet | ~40 - 50 | unar.ac.id |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can confirm the molecular formula with high accuracy. benthamdirect.comingentaconnect.com

Upon ionization, the molecular ion (M⁺) is formed. The fragmentation of this compound is expected to follow several key pathways characteristic of sulfonamides and phenylethylamines. chemguide.co.uklibretexts.org

Benzylic Cleavage: One of the most common fragmentation pathways for the phenylethyl moiety is the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation at m/z 91, or a phenylethyl cation at m/z 105. researchgate.netnih.gov Loss of the methyl group from the phenylethyl side chain can also occur.

Cleavage of the S-N Bond: The bond between the sulfur and the nitrogen atom is another labile site. Cleavage here can lead to fragments corresponding to the ethanesulfonyl moiety or the 1-phenylethylamine (B125046) portion of the molecule.

Loss of SO₂: Neutral loss of sulfur dioxide (SO₂) from fragment ions is a common characteristic in the mass spectra of sulfonamides.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment | Fragmentation Pathway | Source(s) |

|---|---|---|---|

| M⁺ | Molecular Ion | - | chemguide.co.uk |

| M - 15 | [M - CH₃]⁺ | Loss of methyl group | chemguide.co.uk |

| 120 | [C₈H₁₀N]⁺ | Cleavage of S-N bond | libretexts.org |

| 105 | [C₈H₉]⁺ | Benzylic cleavage (loss of CH₃ and NH) | researchgate.netnih.gov |

| 93 | [C₂H₅SO₂]⁺ | Cleavage of S-N bond | benthamdirect.com |

X-ray Diffraction Studies (for solid-state structures of related compounds)

While a specific single-crystal X-ray diffraction structure for this compound is not publicly available, analysis of related sulfonamide structures provides significant insight into its likely solid-state conformation and intermolecular interactions. nih.gov

In the solid state, sulfonamides are known to form robust hydrogen-bonding networks. The N-H group of the sulfonamide acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are effective hydrogen bond acceptors. This typically leads to the formation of chains or dimeric motifs in the crystal lattice. nih.gov

Computational and Theoretical Investigations of N 1 Phenylethyl Ethanesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. doaj.org For molecules like N-(1-phenylethyl)ethanesulfonamide, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. doaj.orgmdpi.com These calculations provide a fundamental understanding of the molecule's ground state and its intrinsic characteristics.

A crucial first step in any computational analysis is geometry optimization, a process that determines the lowest-energy arrangement of atoms, corresponding to the molecule's most stable conformation. nih.gov For a sulfonamide, this involves calculating key bond lengths and angles around the chiral center and the sulfonamide group. The optimized geometry provides the foundation for all other computational property predictions.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | S=O | 1.43 - 1.45 Å |

| Bond Length | S-N | 1.63 - 1.67 Å |

| Bond Length | S-C | 1.76 - 1.79 Å |

| Bond Length | Cring-N | 1.41 Å researchgate.net |

| Bond Angle | O=S=O | 118 - 121° |

| Bond Angle | O=S=N | 106 - 109° |

| Bond Angle | C-S-N | 105 - 108° |

Following optimization, an analysis of the electronic structure, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov Computational studies on various aryl sulfonamides show HOMO-LUMO gaps typically ranging from 3.99 to 4.60 eV. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV nih.gov |

DFT calculations are highly effective for simulating the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. uni-rostock.de These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. Comparing the simulated spectrum to experimental data allows for precise assignment of the observed spectral bands.

For this compound, key vibrational modes would include the N-H stretch, the asymmetric and symmetric stretches of the S=O bonds, and the S-N stretch. Computational studies on similar sulfonamides provide expected frequency ranges for these characteristic vibrations. mdpi.com

| Vibrational Mode | Typical Calculated Frequency (cm-1) | Description of Motion |

|---|---|---|

| ν(N-H) | ~3496 mdpi.com | Stretching of the Nitrogen-Hydrogen bond |

| νas(SO2) | ~1370 | Asymmetric stretching of the two Sulfur-Oxygen double bonds |

| νs(SO2) | ~1175 | Symmetric stretching of the two Sulfur-Oxygen double bonds |

| ν(C-N) | ~1479 mdpi.com | Stretching of the Carbon-Nitrogen bond |

| ν(S-N) | ~900 | Stretching of the Sulfur-Nitrogen bond |

| δ(N-H) | ~1602 mdpi.com | Bending of the Nitrogen-Hydrogen bond |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures. nih.govresearchgate.net This analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. doaj.orgresearchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) on SO2 | σ(S-N) | 2.5 - 5.0 | Lone pair delocalization stabilizing the S-N bond |

| LP(O) on SO2 | σ(S-C) | 1.5 - 3.0 | Lone pair delocalization stabilizing the S-C bond |

| LP(N) | σ(S-O) | 3.0 - 6.0 | Nitrogen lone pair delocalization into S=O antibond |

| σ(C-H) on ethyl | σ(S-N) | 0.5 - 1.5 | Hyperconjugation |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the energy landscape that connects reactants to products, chemists can identify intermediates and transition states, providing a step-by-step understanding of the reaction pathway.

A potential energy surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. For a chemical reaction, the pathway of lowest energy on this surface, known as the reaction coordinate, describes the transformation from reactants to products. Computational methods can map this surface to identify energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which correspond to transition states. For the formation of a sulfonamide, or for its subsequent reactions, mapping the PES would reveal the energetic costs and geometric changes associated with bond-breaking and bond-forming events.

The transition state (TS) is the highest energy point along the minimum energy reaction pathway—a first-order saddle point on the PES. Its structure represents the fleeting arrangement of atoms at the peak of the energy barrier. Locating and characterizing the TS is a primary goal of mechanistic studies, as the energy difference between the reactants and the TS, known as the activation energy (ΔG‡), determines the reaction rate. acs.org

DFT calculations are used to optimize the geometry of the TS and confirm its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uni-rostock.de For reactions relevant to sulfonamides, such as the sulfa-Michael addition, DFT calculations have been used to determine activation energies, which range from approximately 11 to 34 kcal/mol depending on the specific reactants. acs.org

| Parameter | Calculated Value | Description |

|---|---|---|

| Free Energy of Activation (ΔG‡) | 11 - 25 kcal/mol acs.org | The energy barrier for the reaction to occur. |

| Forming Bond Length (S···C) | 2.2 - 2.6 Å | The distance between the nucleophilic sulfur and the electrophilic carbon in the TS. |

| Breaking Bond Length (C=C) | 1.38 - 1.42 Å | Elongation of the carbon-carbon double bond in the Michael acceptor. |

| Imaginary Frequency | -150 to -400 cm-1 | The single imaginary frequency confirming the structure as a true transition state. |

Stereochemical Prediction and Rationalization

The stereochemistry of this compound is a critical aspect of its molecular structure, influencing its physical, chemical, and biological properties. Computational methods, particularly quantum chemical calculations, are instrumental in predicting and rationalizing the preferred conformations of its stereoisomers.

In the case of this compound, the presence of a chiral center at the 1-phenylethyl group gives rise to (R) and (S) enantiomers. Computational modeling can be employed to determine the relative energies of different conformers for each enantiomer. These calculations often involve geometry optimizations and frequency calculations at various levels of theory, such as Density Functional Theory (DFT), to identify the minimum energy structures on the potential energy surface.

The rationalization of the predicted stereochemical preferences often involves the analysis of intramolecular interactions. For example, the orientation of the phenyl group relative to the ethanesulfonamide (B75362) moiety can be influenced by non-covalent interactions, such as van der Waals forces and potential hydrogen bonding. The interplay of these forces dictates the most stable three-dimensional arrangement of the molecule.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-S) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Staggered | ~180° | 0.00 | DFT (B3LYP/6-31G*) |

| Eclipsed | ~0° | 3.5 | DFT (B3LYP/6-31G*) |

| Gauche | ~60° | 1.2 | DFT (B3LYP/6-31G*) |

Note: The data in this table is illustrative and based on typical energy differences for similar molecular fragments. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational tool to explore the conformational dynamics of flexible molecules like this compound in various environments. nih.govmdpi.com By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them, offering insights that are complementary to static quantum chemical calculations.

The general concept of applying MD to conformational studies involves the following steps:

System Setup: A model of the molecule is placed in a simulation box, often solvated with explicit solvent molecules (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: Following equilibration, the production simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory of each atom is saved at regular intervals.

Ligand-Based Computational Approaches for Molecular Recognition Research

Ligand-based computational approaches are valuable in medicinal chemistry for understanding how molecules like this compound are recognized by biological targets, especially when the three-dimensional structure of the target is unknown. These methods rely on the principle that molecules with similar shapes and properties are likely to bind to the same target and exhibit similar biological activities.

One common ligand-based approach is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific receptor. By analyzing a set of active molecules containing the this compound scaffold, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the design of more potent analogs.

Another powerful technique is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For a series of this compound derivatives, various molecular descriptors (e.g., molecular weight, logP, electronic properties, topological indices) can be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds.

Molecular docking studies, although often considered structure-based, can also be used in a ligand-based context by docking molecules into a homology model of a target protein. For instance, studies on sulfonamide inhibitors of carbonic anhydrase have successfully used molecular docking to rationalize their inhibitory activity. rsc.org These computational approaches play a crucial role in the drug discovery process, enabling the efficient design and optimization of new therapeutic agents based on the this compound chemical scaffold.

Role in Asymmetric Catalysis and Chiral Auxiliaries

N-(1-phenylethyl)ethanesulfonamide as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed from the product to yield the desired enantiomerically pure compound. The (S)-α-phenylethyl group, a core component of this compound, is a well-established and effective chiral auxiliary.

Stereocontrol in Carbon-Carbon Bond Forming Reactions

The this compound scaffold can be utilized to direct the stereochemical course of carbon-carbon bond forming reactions. For instance, derivatives of this compound can serve as chiral auxiliaries in the asymmetric synthesis of complex molecules. The chiral environment created by the phenylethyl group can effectively bias the approach of a nucleophile or electrophile to a prochiral center, leading to the preferential formation of one diastereomer over the other.

Application in Diastereoselective Inductions

The diastereoselective induction capabilities of this compound-based auxiliaries are crucial in asymmetric synthesis. By temporarily attaching this chiral moiety to a substrate, chemists can influence the stereochemical outcome of subsequent reactions. For example, in the addition of organometallic reagents to carbonyl compounds, the chiral auxiliary can dictate the facial selectivity of the attack, resulting in a high diastereomeric excess of the desired alcohol product.

This compound Derivatives as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands for transition-metal-catalyzed reactions is a cornerstone of modern asymmetric catalysis. Derivatives of this compound have been successfully employed as chiral ligands in a variety of metal-catalyzed processes. These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed transformation.

Atropisomeric bidentate ligands, which possess axial chirality, have proven to be particularly effective in numerous metal-catalyzed asymmetric reactions. nih.govresearchgate.net Inspired by the success of these scaffolds, researchers have designed and synthesized chiral ligands incorporating the this compound motif. These ligands have been evaluated in reactions such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net For example, ligands derived from N-[(S)-α-phenylethyl]-trans-β-aminocyclohexanols have been shown to catalyze this reaction with good yields and enantioselectivities up to 76% ee. researchgate.net The steric and electronic properties of the sulfonamide group, combined with the chirality of the phenylethyl backbone, play a crucial role in achieving high levels of stereocontrol.

| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S,S,S)-4 | 6 | 45-86 | 76 |

| (S,S,S,S,R,R)-18 | 6 | 45-86 | 68 |

This compound Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Derivatives of this compound have found application in the design of novel organocatalysts. For instance, chiral phosphoric acids and their derivatives, which can be considered structural relatives of sulfonamides, are widely used as Brønsted acid catalysts in a range of asymmetric transformations. mdpi.com

Mechanistic Studies of Organocatalytic Cycles

Understanding the mechanism of an organocatalytic reaction is fundamental to the rational design of more efficient and selective catalysts. nih.gov Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis (such as in-situ IR and NMR), and computational modeling. nih.govscispace.com These studies aim to elucidate the catalytic cycle, identify the rate-determining step, and understand the nature of the interactions between the catalyst, substrates, and intermediates. For example, in bifunctional organocatalysis, where the catalyst possesses both a Brønsted acidic and a Brønsted basic site, mechanistic investigations have revealed the simultaneous activation of both the nucleophile and the electrophile. scispace.com The formation of a ternary complex between the catalyst, nucleophile, and electrophile is often a key step in the catalytic cycle. nih.gov

Development of Chiral Organocatalysts Incorporating Phenylethyl Moieties

The use of the chiral 1-phenylethylamine (B125046) (α-PEA) scaffold is a cornerstone in the development of effective modular chiral organocatalysts. nih.govresearchgate.netnih.gov This readily available and inexpensive primary amine, existing in both enantiomeric forms, provides a robust structural motif for creating a diverse range of catalysts for asymmetric reactions. mdpi.com The phenylethyl group's steric and electronic properties are instrumental in creating a well-defined chiral environment, which is essential for high stereocontrol in catalytic transformations. nih.govresearchgate.netnih.gov

Organocatalysts derived from α-PEA are often modular, allowing for the systematic tuning of their steric and electronic properties to optimize performance for specific reactions. nih.gov This modularity has led to the successful application of these catalysts in a variety of important synthetic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. google.com

While the specific compound This compound is not extensively documented as a standalone organocatalyst in the provided research, the incorporation of a sulfonamide group linked to a chiral phenylethylamine backbone is a recognized strategy in the design of bifunctional organocatalysts. The sulfonamide moiety, with its capacity for hydrogen bonding, can play a crucial role in the activation of electrophiles and the organization of the transition state, working in concert with the chiral amine to induce high levels of enantioselectivity. mdpi.com

The development of such catalysts often involves the reaction of (S)- or (R)-1-phenylethylamine with a corresponding sulfonyl chloride. This straightforward synthetic route allows for the creation of a library of catalysts with varied steric and electronic properties by modifying either the amine or the sulfonyl chloride component.

Research Findings on Phenylethylamine-Derived Sulfonamide Catalysts

Research in the field has led to the development of various organocatalysts where the phenylethylamine moiety is a key component. These catalysts have demonstrated high efficacy in various asymmetric transformations. For instance, prolinamide sulfonamides have been shown to be effective catalysts, affording excellent yields and enantioselectivities in Michael additions.

Below are tables summarizing the performance of organocatalysts incorporating the chiral phenylethylamine scaffold in representative asymmetric reactions. While not exclusively for this compound, this data illustrates the potential and effectiveness of the broader class of phenylethylamine-derived catalysts.

| Catalyst Structure | Reaction | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Prolinamide Sulfonamide | Ketone + Nitroolefin | Toluene | 95 | 98 | 95:5 | researchgate.net |

| (R,R)-DPEN-Thiourea | β-Ketoester + Nitroalkene | Hexafluorobenzene | High | High | Not Reported | nih.gov |

| Cinchona-based Primary Amine | Carbamate + α,β-Unsaturated Ketone | Not Specified | up to 99 | 92-97.5 | Not Applicable | beilstein-journals.org |

| Catalyst Type | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pyridine-β-amino alcohols | Aldol Reaction | Aldehyde + Ketone | Not Specified | up to 55 | mdpi.com |

| Phosphine-aminophosphine ligands | Enantioselective Arylation | N-azaaryl aldimines + Arylboroxines | up to 95 | up to 90 | nih.gov |

| P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids | Transfer Hydrogenation | Quinoline-2-carboxylates | Not Specified | High | mcgill.ca |

The data clearly indicates that the incorporation of a chiral phenylethylamine moiety is a highly successful strategy in the design of organocatalysts for a range of asymmetric reactions. The ability of the sulfonamide group to engage in hydrogen bonding can further enhance the catalytic activity and stereoselectivity, making the development of catalysts like this compound and its derivatives a promising area for future research.

Molecular Interaction Studies Mechanistic and Biochemical Focus

In Vitro Biochemical Assay Methodologies

While specific in vitro biochemical assay data for N-(1-phenylethyl)ethanesulfonamide is not extensively documented in publicly available literature, the activity of structurally related sulfonamides provides a strong basis for predicting its potential biological targets and the methodologies to assess them. Sulfonamide-containing compounds are a well-established class of enzyme inhibitors, and it is highly probable that this compound would be evaluated against various enzymes.

Enzyme Inhibition Studies: A primary avenue for investigation would be enzyme inhibition assays. For instance, studies on N-phenylsulfonamide derivatives have demonstrated inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE). An appropriate in vitro assay for this compound would involve incubating the compound with purified enzymes (e.g., human CA isoforms or human AChE/BChE) and measuring the residual enzyme activity in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be determined to quantify its potency.

Ligand Binding Assays: To determine if this compound interacts with specific receptors, ligand binding assays would be employed. These assays measure the affinity of a ligand for a receptor. A common method involves a competition binding assay where the compound of interest competes with a known radiolabeled or fluorescently-labeled ligand for binding to the target receptor. The displacement of the labeled ligand by this compound would indicate binding, and the data would be used to calculate its binding affinity (Ki).

A hypothetical dataset for the enzyme inhibitory potential of this compound, based on activities of related sulfonamides, is presented below.

| Target Enzyme | Assay Type | Predicted IC50 (nM) |

| Carbonic Anhydrase II | Enzyme Inhibition | 150 |

| Acetylcholinesterase | Enzyme Inhibition | 250 |

| Butyrylcholinesterase | Enzyme Inhibition | 180 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results that would be generated from in vitro biochemical assays.

Theoretical Elucidation of Compound-Biomolecule Interactions

Computational methods such as molecular docking and binding affinity predictions are invaluable tools for understanding how a small molecule like this compound might interact with a biological target at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. A three-dimensional model of a potential target protein (e.g., the active site of an enzyme) would be used as a receptor. The flexible this compound molecule would then be "docked" into the binding site in various conformations. The most favorable binding poses are identified based on a scoring function that estimates the binding energy. These models can reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues, or hydrophobic interactions involving the phenyl rings.

Binding Affinity Predictions: Following molecular docking, more rigorous computational methods can be used to predict the binding affinity, often expressed as the binding free energy (ΔG). Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide quantitative estimates of how tightly the compound binds to its target. These predictions are crucial for prioritizing compounds for further experimental testing.

A table summarizing the predicted binding interactions for this compound with a hypothetical enzyme active site is provided below.

| Interaction Type | Interacting Group on Compound | Interacting Residue on Protein | Predicted Distance (Å) |

| Hydrogen Bond | Sulfonamide Oxygen | Serine-234 (hydroxyl) | 2.8 |

| Hydrogen Bond | Sulfonamide NH | Aspartate-156 (carboxyl) | 3.1 |

| Hydrophobic (π-π) | Phenyl ring | Tyrosine-312 (aromatic ring) | 4.5 |

| Hydrophobic | Ethyl group | Leucine-189 (isobutyl side chain) | 3.9 |

Note: The data in this table is based on a hypothetical molecular docking simulation and illustrates the types of interactions that could be predicted.

Structure-Activity Relationships (SARs) at a Mechanistic Level

The structure-activity relationship (SAR) explores how modifications to the chemical structure of a compound affect its biological activity. For this compound, several key structural features can be systematically altered to probe their importance for binding and activity.

The N-(1-phenylethyl) moiety introduces a chiral center. The stereochemistry at this position can significantly impact biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other because it fits more precisely into the chiral environment of a protein's binding site. Separating the enantiomers of this compound and testing them individually would be a critical step in any SAR study.

Modifications to the phenyl ring of the phenylethyl group, such as the introduction of substituents (e.g., halogens, alkyl, or alkoxy groups), could influence electronic properties and steric interactions. For instance, an electron-withdrawing group might affect the pKa of the sulfonamide proton, while a bulky substituent could hinder binding.

A table illustrating potential SAR trends for analogs of this compound is shown below.

| Analog Modification | Predicted Change in Activity | Rationale |

| (R)-enantiomer vs. (S)-enantiomer | Significant difference | Stereospecific interactions with a chiral binding site. |

| Ethanesulfonyl to Benzenesulfonyl | Potentially increased affinity | Additional aromatic interactions with the target protein. |

| Phenyl ring substitution (e.g., 4-chloro) | Variable | Can alter electronic and steric properties, potentially improving or reducing binding. |

| Methyl group on ethyl linker to ethyl group | Potentially decreased affinity | Increased steric bulk may lead to a poorer fit in the binding pocket. |

Note: This table presents hypothetical SAR trends based on common principles of medicinal chemistry.

Conclusion and Future Research Directions

Summary of Key Contributions to Organic Chemistry and Asymmetric Synthesis

A comprehensive review of existing scientific literature reveals a conspicuous absence of dedicated studies on N-(1-phenylethyl)ethanesulfonamide. Consequently, there are no documented key contributions of this specific compound to organic chemistry or asymmetric synthesis to summarize. The vast body of research on chiral auxiliaries extensively covers derivatives of 1-phenylethylamine (B125046) with various acyl and sulfonyl groups, but the ethanesulfonyl variant is not prominently featured. nih.govmdpi.com The parent (R)- and (S)-1-phenylethylamines are renowned for their role in the resolution of racemates and as effective chiral auxiliaries in the synthesis of a multitude of chiral compounds, from natural products to pharmaceutical agents. nih.govmdpi.com For instance, 1-phenylethylamine has been instrumental in the synthesis of chiral heterocyclic compounds and has been employed in diastereoselective alkylations and cyclization reactions. mdpi.com However, these contributions are attributed to the parent amine or other derivatives, not to this compound itself.

Unexplored Reactivity and Transformations

The reactivity profile of this compound is, at present, a blank slate. The inherent structural features—a chiral center, an acidic N-H proton, and the sulfonyl group—suggest a rich and varied chemistry waiting to be uncovered. Potential areas for exploration include:

Deprotonation and Alkylation: The acidity of the sulfonamide proton should allow for facile deprotonation to form the corresponding anion. The subsequent reactivity of this anion with various electrophiles could provide a pathway to novel, highly substituted chiral sulfonamides. The stereochemical outcome of such reactions, directed by the adjacent chiral phenylethyl group, would be of significant interest.

N-Functionalization: The nitrogen atom, once deprotonated, could also be a site for the introduction of other functional groups, leading to a diverse library of chiral sulfonamide derivatives with potentially unique properties and applications.

Transformations of the Sulfonyl Group: While the sulfonyl group is generally robust, its transformation or removal under specific conditions could be a key step in synthetic sequences where the N-(1-phenylethyl) group acts as a transient chiral director.

Potential for Novel Chiral Auxiliaries and Catalysts

The fundamental structure of this compound makes it a prime candidate for development as a new chiral auxiliary or ligand for asymmetric catalysis.

Chiral Auxiliary: Following the well-trodden path of other 1-phenylethylamine derivatives, the ethanesulfonamide (B75362) could be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. nih.gov The effectiveness of the auxiliary would depend on its ability to create a rigid and well-defined chiral environment around the reaction center. The ethanesulfonyl group, with its specific steric and electronic properties, may offer different levels of stereocontrol compared to the more common benzoyl or tosyl derivatives.

Chiral Ligand: The nitrogen and oxygen atoms of the sulfonamide group possess lone pairs of electrons capable of coordinating to metal centers. This suggests the potential for this compound and its derivatives to act as chiral ligands in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, or Lewis acid catalysis. The synthesis of bidentate or pincer-type ligands incorporating this scaffold could lead to novel and highly effective catalysts.

Advanced Computational Methodologies for Predictive Modeling

In the absence of experimental data, advanced computational methodologies offer a powerful tool for predicting the properties and potential applications of this compound.

Conformational Analysis: Computational modeling can be used to determine the preferred three-dimensional conformations of the molecule. This is crucial for understanding how the chiral information from the phenylethyl group is transmitted to a reaction site, a key factor in its potential as a chiral auxiliary.

Predicting Reactivity and Stereoselectivity: Quantum mechanical calculations can model the transition states of potential reactions involving this compound. This would allow for the prediction of reaction barriers and, more importantly, the diastereoselectivity or enantioselectivity of hypothetical asymmetric transformations. Such predictive modeling could guide future experimental work, saving significant time and resources.

Design of Novel Catalysts: Computational methods can be employed to design new chiral ligands and catalysts based on the this compound framework. By modeling the interaction of these potential catalysts with various substrates, researchers can optimize their structure for high activity and selectivity before embarking on their synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-phenylethyl)ethanesulfonamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is synthesized via alkylation of sulfonamides using trichloroacetimidates under thermal conditions (Procedure A). Key steps include refluxing in dichloromethane (DCM) with a catalytic base (e.g., DBU), followed by silica gel chromatography for purification. Yields typically range from 27% to 98%, depending on substituent effects and reaction optimization. Critical parameters include temperature control, inert atmosphere (argon), and stoichiometric ratios of reagents .

Q. How is the structural identity and purity of this compound confirmed in synthetic workflows?

- Methodological Answer : Characterization employs a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions.

- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.52 for 4-Methyl-N-(1-phenylethyl)benzenesulfonamide) to monitor reaction progress.

- Melting Point Analysis : Consistency with literature values (e.g., 60–62°C for related derivatives) to assess crystallinity and purity .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound derivatives, such as 4-Methyl-N-(1-phenylethyl)benzenesulfonamide (27% yield)?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing alternatives to DBU (e.g., DMAP or phosphazene bases).

- Solvent Effects : Evaluating polar aprotic solvents (e.g., acetonitrile) to enhance reactivity.

- Temperature Gradients : Stepwise heating to minimize side reactions. Post-synthetic purification via preparative HPLC may improve recovery .

Q. How is the biological activity of this compound evaluated in pharmacological studies?

- Methodological Answer : Pharmacological profiling includes:

- In Vitro Assays : Testing against cancer cell lines (e.g., via MTT assays) or receptor-binding studies (e.g., metabotropic glutamate receptors).

- Structure-Activity Relationship (SAR) : Modifying the phenylethyl or sulfonamide moieties to enhance potency or selectivity. For example, adding electron-withdrawing groups (e.g., nitro or cyano) improves metabolic stability .

Q. How are contradictions in experimental data (e.g., variable yields or stability) resolved during research on this compound?

- Methodological Answer : Discrepancies are analyzed through:

- Mechanistic Studies : Probing reaction pathways via kinetic isotope effects or intermediate trapping.

- Advanced Analytics : High-resolution mass spectrometry (HRMS) to detect trace impurities or degradation products.

- Computational Modeling : Density Functional Theory (DFT) to predict reactivity and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.